5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S2/c1-15-5-2-3-6-17(15)24-8-10-25(11-9-24)20-19-16(18-7-4-12-26-18)13-27-21(19)23-14-22-20/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRSDHKZYDKAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For the specific compound , a method involving the reaction of thiophene derivatives with piperazine and pyrimidine precursors is often employed. The general reaction pathway includes:
- Formation of Thiophene-Pyrimidine Core : Utilizing thiophene and pyrimidine derivatives.
- Piperazine Substitution : Introducing piperazine at the appropriate position to enhance biological activity.
The detailed synthetic route can be referenced from studies focusing on similar thieno[2,3-d]pyrimidines which have demonstrated significant biological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound This compound has shown promising results against various cancer cell lines. For instance:
- Inhibition of Kinases : The compound exhibits inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML). It recorded an IC50 value of approximately 32.435 ± 5.5 μM .
- Cytotoxic Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. The structural features of this compound contribute to its effectiveness against various microbial strains. Studies suggest that modifications to the core structure can enhance antimicrobial efficacy .
Anti-inflammatory and Analgesic Properties
The thieno[2,3-d]pyrimidine derivatives are noted for their anti-inflammatory and analgesic activities. Research indicates that some derivatives exhibit better anti-inflammatory effects compared to standard drugs like diclofenac . This suggests potential therapeutic applications in managing pain and inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new derivatives. Key findings include:
- Substituents at Position 4 : Compounds with specific substitutions at position 4 on the thienopyrimidine core show enhanced biological activity .
- Piperazine Modifications : Variations in piperazine substituents can significantly affect both potency and selectivity towards biological targets .
Case Studies
Several case studies have been documented regarding the biological evaluation of thieno[2,3-d]pyrimidines:
- Study on FLT3 Inhibition : A study focused on a series of thieno[2,3-d]pyrimidines reported that certain compounds exhibited over 80% inhibition against FLT3 kinase, correlating structural modifications with increased potency .
- Antimicrobial Evaluation : Another investigation assessed various thieno[2,3-d]pyrimidines against bacterial strains and found significant antimicrobial activity linked to specific structural features .
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including the compound , have been identified as potential inhibitors of various cancer cell lines. The unique structural features of thieno[2,3-d]pyrimidines allow them to interact with key biological targets involved in tumor growth and proliferation.
Case Studies
Recent studies have synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines:
- A series of compounds demonstrated inhibitory activities ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer .
- Another study highlighted the synthesis of 5-amino derivatives that effectively inhibited tumor cell activity .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine framework has also been explored for its antimicrobial properties. The ability of these compounds to disrupt microbial cell functions makes them valuable candidates for developing new antibiotics.
Research Findings
Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them suitable for further development into therapeutic agents .
Neuropharmacological Applications
Emerging research suggests potential applications of thieno[2,3-d]pyrimidines in neuropharmacology.
GABA Receptor Modulation
Recent studies have investigated the interaction of thieno[2,3-d]pyrimidines with GABA receptors, which are crucial for neurotransmission and are implicated in various neurological disorders. These compounds may offer novel therapeutic avenues for conditions such as anxiety and epilepsy .
Summary Table of Applications
| Application Area | Mechanism/Target | Example Findings |
|---|---|---|
| Anticancer | EGFR inhibition, TKI-like activity | Inhibitory effects on breast cancer cells (43%-87%) |
| Antimicrobial | Disruption of microbial metabolism | Effective against multiple bacterial strains |
| Neuropharmacology | GABA receptor modulation | Potential therapeutic effects in anxiety disorders |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at position 4. The piperazine group is introduced via microwave-assisted reactions using 4-chlorothieno[2,3-d]pyrimidine intermediates.
Reaction Conditions:
This reaction leverages the microwave’s rapid heating to enhance reaction efficiency, as demonstrated for analogous thieno[2,3-d]pyrimidine derivatives .
Electrophilic Substitution on the Thiophene Moiety
The thiophen-2-yl group undergoes electrophilic substitution (e.g., nitration, halogenation). Computational studies suggest regioselectivity at the 5-position of thiophene due to steric hindrance from the pyrimidine core.
Nitration:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h | 5-(5-Nitrothiophen-2-yl)-derivative | 63% |
Halogenation (e.g., bromination) follows similar pathways, yielding intermediates for cross-coupling reactions .
Functionalization of the Piperazine Substituent
The 4-(o-tolyl)piperazine group undergoes alkylation or acylation at the secondary amine:
Acylation:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RT, 6 h | N-Acetyl-piperazine derivative | 78% |
This modification modulates pharmacokinetic properties, as seen in related antiproliferative agents.
Cross-Coupling Reactions
The thiophene and pyrimidine rings participate in Suzuki-Miyaura couplings. For example:
Suzuki Coupling:
Oxidation and Reduction
-
Oxidation : The thiophene ring resists mild oxidants but forms sulfones under strong conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH) .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyrimidine ring to a dihydro derivative, altering electronic properties .
Biological Activity-Associated Reactivity
In cellular environments, the compound inhibits kinases via π-π stacking (thienopyrimidine core with Tyr217) and hydrogen bonding (pyrimidine N1 with Tyr345), as observed in Leishmania NMT inhibitors .
Stability and Degradation
Preparation Methods
Preparation of 2-Amino-5-(thiophen-2-yl)thiophene-3-carbonitrile
The synthesis begins with the Gewald reaction, a two-component condensation between a ketone and cyanoacetamide. Using thiophene-2-carboxaldehyde and cyanoacetamide in the presence of sulfur and morpholine, 2-amino-5-(thiophen-2-yl)thiophene-3-carbonitrile is obtained.
Reaction Conditions :
Cyclization to 4-Hydroxythieno[2,3-d]pyrimidine
The carbonitrile intermediate undergoes cyclization with formamide to form 4-hydroxy-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine.
Procedure :
Chlorination at Position 4
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃).
Optimized Conditions :
- Reagents : POCl₃ (3 equiv), N,N-dimethylaniline (catalytic), 110°C, 4 hours
- Yield : 90%
- Characterization : ¹³C-NMR (CDCl₃) δ 158.9 (C-4, Cl-substituted).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- IR (KBr) : 1590 cm⁻¹ (C=N stretch), 1220 cm⁻¹ (C-S bond).
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.40 (s, 1H, H-2), 7.70–7.10 (m, 7H, thiophene and aromatic protons), 3.80–3.50 (m, 8H, piperazine), 2.30 (s, 3H, -CH₃).
- ¹³C-NMR (125 MHz, DMSO-d₆) : δ 162.1 (C-4), 145.2 (C-5), 135.0–115.0 (aromatic carbons), 52.4 (piperazine -CH₂), 20.1 (-CH₃).
- HRMS (ESI) : m/z 433.1245 [M+H]⁺ (calc. 433.1248).
Purity and Isomer Control
Crystallization from ethyl acetate/hexane (1:3) removes regioisomeric byproducts, achieving >99% purity (HPLC).
Alternative Synthetic Routes and Methodological Comparisons
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for cyclization steps. For example, cyclization of 2-amino-5-(thiophen-2-yl)thiophene-3-carbonitrile under MW (150°C, 20 minutes) achieves 88% yield.
Industrial-Scale Considerations
Cost-Effective Chlorination
Thionyl chloride (SOCl₂) offers a cheaper alternative to POCl₃ for chlorination, albeit with lower selectivity.
Solvent Recycling
Ethanol and dioxane are recovered via distillation, reducing environmental impact.
Q & A
Q. Q1: What are the key synthetic routes for preparing 5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of 2-amino-4-substituted thiophene-3-carbonitriles with formic acid under reflux (16–18 hours) to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold .
Functionalization : Introduction of the 4-(o-tolyl)piperazine moiety via nucleophilic substitution or coupling reactions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for regioselectivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yields range from 70–85%, with impurities often arising from incomplete cyclization or side reactions .
Advanced Synthesis Challenges
Q. Q2: How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?
Methodological Answer: Byproduct formation is common due to competing reactions at the thiophene or piperazine sites. Strategies include:
- Temperature Control : Lowering reaction temperatures during piperazine coupling reduces N-alkylation side products .
- Catalyst Screening : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance specificity for thiophene functionalization .
- In Situ Monitoring : TLC or HPLC-MS at intermediate stages identifies unwanted intermediates early .
Structural Elucidation
Q. Q3: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., thiophen-2-yl vs. 3-yl isomers) via coupling constants and NOE effects .
- X-Ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) confirms piperazine ring conformation and thienopyrimidine planarity, critical for SAR studies .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Biological Activity Profiling
Q. Q4: How should researchers design assays to evaluate the antimicrobial or anticancer potential of this compound?
Methodological Answer:
- Antimicrobial Assays : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Compare to cisplatin and validate via apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Studies : Molecular docking against known targets (e.g., DNA gyrase for antimicrobial activity) and Western blotting for pathway analysis .
Data Contradictions in Pharmacological Studies
Q. Q5: How can conflicting reports about this compound’s biological activity be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC before testing .
- Assay Variability : Standardize protocols (e.g., incubation time, cell density) across labs .
- Structural Analogues : Differentiate between thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, which may have divergent activities .
Structure-Activity Relationship (SAR) Studies
Q. Q6: Which substituent modifications enhance this compound’s pharmacological profile?
Methodological Answer: Key modifications include:
- Piperazine Substitution : Replacing o-tolyl with electron-withdrawing groups (e.g., 4-CF₃) improves target binding affinity in kinase inhibition assays .
- Thiophene Functionalization : Adding halogens (Cl, F) at the 5-position enhances membrane permeability and metabolic stability .
- Scaffold Hybridization : Fusing with triazoles or oxadiazoles (e.g., via click chemistry) broadens activity spectra .
Analytical Method Validation
Q. Q7: What protocols ensure accurate quantification of this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) removes interferents .
- HPLC Conditions : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase (acetonitrile/0.1% formic acid), and UV detection at 254 nm .
- Validation Metrics : Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .
Stability Under Physiological Conditions
Q. Q8: How does the compound’s stability in buffer systems impact its in vitro and in vivo performance?
Methodological Answer:
- pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) over 24–72 hours. Thienopyrimidines are prone to hydrolysis at acidic pH .
- Light/Temperature Sensitivity : Store lyophilized samples at –20°C in amber vials to prevent photodegradation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .
Computational Modeling
Q. Q9: Which computational tools predict the drug-likeness and bioavailability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or QikProp to estimate LogP (optimal: 2–3), topological polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
- Molecular Dynamics : GROMACS simulations assess binding stability to targets (e.g., EGFR kinase) over 100 ns trajectories .
- Docking Studies : AutoDock Vina or Glide evaluate binding modes and affinity scores (<–8 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
